tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2. It is a white to off-white solid and is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-((4-nitrophenyl)sulfonyl)methyl)piperidine-1-carboxylate with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrogen gas and palladium catalyst: for reduction reactions.
Nucleophiles: such as amines or thiols for substitution reactions.
Major Products:
tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate: is the major product formed from the reduction of tert-butyl 3-((4-nitrophenyl)sulfonyl)methyl)piperidine-1-carboxylate.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their function. The sulfonyl group can also interact with various enzymes, affecting their activity .
Comparison with Similar Compounds
tert-Butyl 3-((4-nitrophenyl)sulfonyl)methyl)piperidine-1-carboxylate: - The precursor compound used in the synthesis of tert-Butyl 3-(((4-aminophenyl)sulfonyl)methyl)piperidine-1-carboxylate.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: - A similar compound used in the development of targeted protein degradation technologies.
Properties
IUPAC Name |
tert-butyl 3-[(4-aminophenyl)sulfonylmethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-17(2,3)23-16(20)19-10-4-5-13(11-19)12-24(21,22)15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUAHJOXTIHJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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